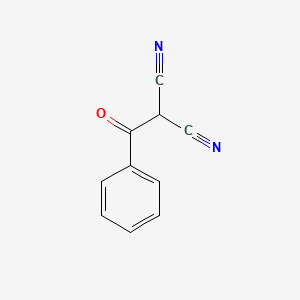

2-Benzoylmalononitrile

描述

Significance of Malononitrile (B47326) Derivatives in Chemical Transformations

Malononitrile and its derivatives are highly versatile reagents in organic chemistry. sciensage.info Their unique reactivity, stemming from the acidic nature of the methylene (B1212753) protons, allows them to serve as precursors in the synthesis of a wide array of complex molecules. These include pharmaceuticals, agrochemicals, dyes, and functional polymers. sciensage.info

Malononitrile derivatives are key starting materials for the Gewald reaction to produce 2-aminothiophenes and are employed in Knoevenagel condensations to form C-C double bonds. wikipedia.orgthieme-connect.com Furthermore, they can function as acyl anion equivalents, a type of umpolung (polarity reversal) strategy that provides a strategic advantage for constructing challenging molecular frameworks. rsc.org The products derived from these transformations often exhibit significant biological activities, including anticancer, antiviral, and antimalarial properties. sciensage.info

Historical Context of Benzoyl-Substituted Active Methylene Compounds

The chemistry of active methylene compounds has a rich history, with the Knoevenagel condensation, discovered by Emil Knoevenagel in the 1890s, being a cornerstone reaction. wikipedia.orgsci-hub.se This reaction originally detailed the condensation of aldehydes or ketones with active methylene compounds like diethyl malonate and ethyl acetoacetate (B1235776) in the presence of a basic catalyst. wikipedia.orgsci-hub.se

The direct introduction of a benzoyl group onto an active methylene carbon, known as C-acylation, is also a historically significant transformation. Early work focused on the acylation of β-keto esters and related 1,3-dicarbonyl compounds. scispace.comresearchgate.net The development of efficient methods for the C-acylation of malononitrile itself with acid chlorides like benzoyl chloride provided a direct route to β-keto dinitriles, including 2-benzoylmalononitrile. researchgate.netorganic-chemistry.org These reactions expanded the synthetic utility of malononitrile, providing access to precursors for various heterocyclic and polyfunctional compounds.

Scope and Limitations of Existing Synthetic Pathways

The primary synthetic route to this compound, the C-acylation of malononitrile, has a generally broad scope but is subject to certain limitations. The reaction's success can be dependent on the choice of catalyst and reaction conditions to favor C-acylation over potential side reactions. organic-chemistry.org

Structure

3D Structure

属性

IUPAC Name |

2-benzoylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYILDUOIQJLXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303787 | |

| Record name | 2-Benzoylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46177-21-3 | |

| Record name | 46177-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOYL MALONONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-Benzoylmalononitrile

Conventional Synthetic Routes

Conventional methods for synthesizing this compound often rely on strong bases and organic solvents to facilitate the necessary carbon-carbon bond formation.

Sodium hydride (NaH) is a powerful, non-nucleophilic base frequently used to deprotonate acidic methylene (B1212753) compounds like malononitrile (B47326). fiveable.me In this context, NaH abstracts a proton from malononitrile to form a reactive carbanion. This carbanion then acts as a nucleophile, attacking an acylating agent such as benzoyl chloride.

The reaction typically involves slurrying sodium hydride in an anhydrous, aprotic solvent like N,N-dimethylformamide (DMF). orgsyn.org A solution containing malononitrile and benzoyl chloride is then added, often at reduced temperatures to control the reaction's exothermicity. The use of a strong base like NaH ensures the nearly complete formation of the enolate, driving the reaction towards the desired product. fiveable.me The process results in the formation of this compound and sodium chloride as a byproduct.

Detailed research findings from a related synthesis of 1-benzylisoquinoline (B1618099) via a Reissert compound (2-benzoyl-1,2-dihydroisoquinaldonitrile) demonstrate a similar use of sodium hydride in DMF to generate a carbanion, which is then alkylated. orgsyn.org

| Reactants | Base | Solvent | Key Steps |

| Malononitrile, Benzoyl Chloride | Sodium Hydride (NaH) | N,N-dimethylformamide (DMF) | 1. Deprotonation of malononitrile by NaH to form a carbanion. 2. Nucleophilic attack of the carbanion on the carbonyl carbon of benzoyl chloride. |

Base-catalyzed condensation reactions, particularly the Knoevenagel condensation, represent a fundamental method for forming carbon-carbon bonds. nih.govopenstax.org This approach can be adapted for the synthesis of this compound, typically starting from an appropriate benzaldehyde (B42025) derivative and malononitrile. The reaction is driven by the acidity of the α-hydrogens of malononitrile.

In a typical procedure, an aldehyde and malononitrile are reacted in the presence of a base. libretexts.org The base, which can range from strong inorganic bases like potassium hydroxide (B78521) (KOH) to milder organic bases, deprotonates the malononitrile to form an enolate ion. openstax.orgmagritek.com This enolate then adds to the carbonyl group of the aldehyde. Subsequent dehydration of the resulting β-hydroxy intermediate yields the final product. libretexts.orglibretexts.org While the classic Knoevenagel condensation produces a benzylidenemalononitrile (B1330407) derivative, modifications of this reaction framework can be used to achieve benzoylation.

| Reaction Type | Starting Materials | Catalyst | General Mechanism |

| Knoevenagel Condensation | Benzaldehyde, Malononitrile | Base (e.g., KOH, Piperidine) | 1. Base-catalyzed formation of a malononitrile enolate. 2. Nucleophilic addition to the aldehyde's carbonyl group. 3. Dehydration of the aldol (B89426) addition product. libretexts.org |

Green Chemistry Approaches

In response to the growing need for sustainable chemical processes, green chemistry approaches for synthesis have been developed. These methods prioritize the use of less hazardous solvents, reduce waste, and often employ milder reaction conditions. uni-regensburg.de

Performing organic reactions in water is a key goal of green chemistry. For the synthesis of related benzylidenemalononitrile derivatives, methods have been developed that utilize water as the solvent. uni-regensburg.deresearchgate.net These reactions often involve a one-pot tandem process where a benzyl (B1604629) alcohol is first oxidized to the corresponding benzaldehyde, which then undergoes a Knoevenagel condensation with malononitrile. researchgate.net

In one such method, water-soluble catalysts like sodium anthraquinone-1,5-disulfonate (SAS) and β-alanine are used. uni-regensburg.de The reaction proceeds under visible light irradiation with air as the terminal oxidant. researchgate.net A significant advantage of using water as the medium is that the product often precipitates directly from the reaction mixture, simplifying its isolation and purification. uni-regensburg.de While this example yields a benzylidene derivative, the principles of using aqueous media for Knoevenagel-type condensations are applicable.

| Catalyst System | Solvent | Oxidant | Key Advantages |

| Sodium anthraquinone-1,5-disulfonate (SAS), β-alanine | Water | Air | Environmentally benign solvent, product precipitation simplifies workup, mild reaction conditions (visible light, 20°C). uni-regensburg.deresearchgate.net |

Eliminating the need for a catalyst altogether presents an ideal scenario in green synthesis, as it simplifies purification and reduces potential contamination of the final product. researchgate.netnih.gov Catalyst-free methods for multicomponent reactions involving malononitrile have been reported, often relying on just thermal energy in an eco-friendly solvent or even solvent-free conditions. researchgate.netresearchgate.net These reactions are prized for their simplicity, high atom economy, and short reaction times. researchgate.net

Solid-phase synthesis offers another green alternative by attaching a starting material to a solid support, such as a resin. wikipedia.orgd-nb.info This technique allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin at each step. d-nb.info While specific examples for this compound are not prevalent, the solid-phase synthesis of various heterocyclic compounds, including benzopyrans, demonstrates the versatility of this approach. mdpi.commdpi.com A synthetic route could be envisioned where either a benzoyl moiety or a malononitrile equivalent is attached to a resin, followed by reaction with the other component in solution. The final product would then be cleaved from the solid support. wikipedia.org

| Approach | Description | Advantages |

| Catalyst-Free | Reactions proceed without a catalyst, often under thermal conditions in green solvents or neat. researchgate.net | Reduced waste, no catalyst cost or removal needed, simplified workup, high atom economy. researchgate.net |

| Solid-Phase | A reactant is immobilized on a solid support (resin), and reactions are carried out, followed by cleavage. wikipedia.orgd-nb.info | Simplified purification (filtration), potential for automation, use of excess reagents to drive completion. d-nb.info |

Derivatization and Functionalization of this compound

The unique structure of this compound, which combines a benzoyl group and a malononitrile fragment, offers multiple reactive sites for derivatization and functionalization. These sites include the aromatic ring, the carbonyl group, and the active methylene group, allowing for a diverse range of chemical transformations.

The benzene (B151609) ring of the benzoyl group in this compound is subject to electrophilic aromatic substitution (EAS). The reactivity and orientation of these substitutions are governed by the electronic properties of the carbonyl group attached to the ring. masterorganicchemistry.commsu.edu The carbonyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to benzene itself. libretexts.org This deactivation occurs because the carbonyl group pulls electron density away from the ring, making it less nucleophilic. youtube.com

Furthermore, the carbonyl group acts as a meta-director. libretexts.org This means that incoming electrophiles will preferentially add to the carbon atoms at the meta-position (C-3 and C-5) relative to the benzoyl group. This directorial effect can be explained by examining the resonance structures of the carbocation intermediate (the benzenonium ion) formed during the reaction. msu.edu When the electrophile attacks the ortho or para positions, one of the resulting resonance structures places a positive charge directly adjacent to the positively polarized carbonyl carbon, which is highly unfavorable. In contrast, attack at the meta position avoids this destabilizing arrangement. masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, and sulfonation on this compound are predicted to yield meta-substituted products. masterorganicchemistry.commasterorganicchemistry.com

The carbonyl group (C=O) in this compound is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. savemyexams.com This makes the carbonyl carbon an excellent electrophile, susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.comlibretexts.org This reaction is known as nucleophilic addition. libretexts.org

The mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, which breaks the C=O pi bond and pushes the electrons onto the oxygen atom. masterorganicchemistry.com This initial attack results in a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.org Depending on the nucleophile and reaction conditions, this addition can be reversible or irreversible. masterorganicchemistry.com For instance, strong nucleophiles like hydride reagents (e.g., from sodium borohydride) or Grignard reagents lead to irreversible additions. The reduction of the carbonyl group to a secondary alcohol is a typical example of a nucleophilic addition reaction.

The dinitrile and ketone functionalities make this compound a valuable precursor for synthesizing various cyclic and heterocyclic systems. chemchart.com Its ability to participate in cyclocondensation reactions is a cornerstone of its synthetic utility.

This compound and its derivatives are effective starting materials for the synthesis of pyrazole-containing heterocycles, such as pyrazolo[3,4-d]pyrimidines, which are of interest for their biological activities. chapman.eduekb.eg A common strategy involves the reaction of a β-ketonitrile derivative with hydrazine (B178648) or substituted hydrazines. For example, a derivative of benzoylmalononitrile can be reacted with different hydrazines to afford the corresponding 5-amino-3-phenyl-pyrazole-4-carbonitriles. chapman.edu The reaction proceeds via condensation, with the hydrazine reacting with the carbonyl group, followed by an intramolecular cyclization involving one of the nitrile groups. derpharmachemica.combeilstein-journals.org

The following table summarizes the synthesis of various pyrazole (B372694) derivatives from a common precursor derived from this compound.

| Reactant 1 (Hydrazine) | Resulting Pyrazole Derivative (5a-e) chapman.edu |

| Hydrazine hydrochloride | 5-amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile |

| tert-Butylhydrazine | 5-amino-1-(tert-butyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile |

| 2-Azidoethyl hydrazine | 5-amino-1-(2-azidoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile |

| 2-Hydroxyethyl hydrazine | 5-amino-1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile |

| Cyclohexyl hydrazine | 5-amino-1-cyclohexyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile |

The synthesis of polyfunctionalized 4H-pyran rings is another important application of malononitrile-containing compounds. dergipark.org.tr These syntheses are often achieved through one-pot, multi-component reactions. nih.gov Substituted pyran-3-carbonitriles can be formed using this compound as a key reactant. In these reactions, this compound can act as the active methylene compound that undergoes a Michael addition with an α,β-unsaturated carbonyl compound, which is itself formed in situ from an aldehyde and another active methylene compound (the Knoevenagel condensation).

A general and widely used method for constructing the 2-amino-4H-pyran-3-carbonitrile scaffold involves the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. nih.gov In a variation of this, this compound can react with various aldehydes in the presence of a basic catalyst. The reaction proceeds through a Knoevenagel condensation of the aldehyde with the active methylene group of this compound, followed by cyclization to form the pyran ring. This approach provides access to a diverse range of substituted pyran derivatives. researchgate.netorientjchem.org

| Reactant 1 | Reactant 2 | Reactant 3 | General Product |

| Aldehyde | Malononitrile | 1,3-Dicarbonyl Compound | 2-Amino-4H-pyran derivative |

| Aldehyde | Malononitrile | This compound | Substituted Pyran-3-carbonitrile |

Methylation is a fundamental chemical transformation that involves the addition of a methyl group to a substrate. wikipedia.org In the case of this compound, methylation can occur at different sites depending on the reaction conditions and the methylating agent used. Research has shown that this compound (which exists in equilibrium with its enol form) can undergo O-methylation. chapman.edu

Specifically, the reaction of benzoylmalononitrile with dimethyl sulfate (B86663) (DMS) in the presence of sodium bicarbonate in dioxane results in the formation of 2-(methoxyphenylmethylene)malononitrile. chapman.edu This outcome indicates that the methylation occurs on the oxygen atom of the enol tautomer rather than on the central carbon atom. This transformation is significant as it modifies the reactive keto group into a less reactive methoxy (B1213986) group, thereby enabling further selective functionalization at other positions of the molecule. chapman.edu

Cyclization Reactions with this compound as a Precursor

Reaction Mechanisms and Kinetic Studies

The formation and subsequent reactions of this compound and its precursors are governed by well-defined mechanistic pathways and kinetic profiles. Understanding these aspects is crucial for optimizing synthesis and exploring further chemical transformations.

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile. wikipedia.orgnumberanalytics.com The synthesis of benzylidenemalononitrile, a direct precursor to many derivatives, proceeds via this mechanism. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which prevents the self-condensation of the aldehyde. wikipedia.orgpw.live

The mechanism involves several key steps:

Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the malononitrile, creating a resonance-stabilized carbanion or enolate ion. orientjchem.org The electron-withdrawing nature of the two nitrile groups makes the methylene protons particularly acidic, facilitating this step even with a mild base. wikipedia.org

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). orientjchem.org This results in the formation of a tetrahedral intermediate, often referred to as an aldol-type adduct. sciforum.net

Protonation and Dehydration: The intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy intermediate (an aldol). rsc.org This intermediate then undergoes a base-catalyzed elimination of a water molecule (dehydration) to yield the final α,β-unsaturated product, benzylidenemalononitrile. orientjchem.orgrsc.org

Some mechanistic variations propose that the catalyst, such as a secondary amine like piperidine, can form an iminium ion with the aldehyde. This iminium intermediate is a more potent electrophile than the original aldehyde, which accelerates the nucleophilic attack by the malononitrile enolate. organic-chemistry.org

The electron-deficient C=C double bond in Knoevenagel adducts like benzylidenemalononitrile makes them excellent substrates for various cycloaddition reactions. These reactions are powerful tools for constructing complex cyclic and heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Type Reactions): Benzylidenemalononitrile can act as a dienophile in Diels-Alder reactions. However, more commonly, it or its derivatives participate in formal [4+2] cycloadditions for synthesizing heterocyclic systems like chromenes. For instance, the reaction of a salicylaldehyde (B1680747) with malononitrile can be viewed as an initial Knoevenagel condensation followed by an intramolecular oxa-Michael addition, which is mechanistically a formal [4+2] process to form a chromene ring. mdpi.com

[2+2+2] Cycloaddition: This powerful reaction involves the cyclotrimerization of three unsaturated components, typically alkynes and/or alkenes, often mediated by transition metal catalysts. rsc.org The reaction can be used to construct substituted pyridine (B92270) rings by reacting two alkyne molecules with a nitrile, such as one of the nitrile groups in a malononitrile derivative. researchgate.netcsic.es The mechanism generally proceeds through the formation of a metallacycle intermediate, such as a metallacyclopentadiene, which then coordinates and inserts the third unsaturated component to form the final six-membered ring. rsc.orgresearchgate.net

[2+2] Cycloaddition: These reactions involve the combination of two components with π-bonds to form a four-membered ring. numberanalytics.com Photochemical [2+2] cycloadditions are common, where one component is photo-excited to react with a ground-state partner. mdpi.com The electron-poor nature of the double bond in benzylidenemalononitrile derivatives makes them suitable for these reactions, leading to cyclobutane (B1203170) structures. The mechanism can be concerted or stepwise, often involving a diradical intermediate. numberanalytics.com

Kinetic studies of the Knoevenagel condensation provide quantitative insight into reaction rates and the factors that influence them. The reaction rate is dependent on the nature of the reactants, catalyst, solvent, and temperature. rsc.org

Research has shown that the reaction between benzaldehyde and malononitrile can be significantly accelerated by catalysts. For example, studies using a Ti-Al-Mg hydrotalcite catalyst determined the reaction to follow a second-order power-law model where all species were weakly adsorbed on the catalyst surface. ias.ac.in The apparent activation energy (Ea) is a critical parameter, representing the minimum energy required for the reaction to occur. Lower activation energies correspond to faster reaction rates. The value of Ea varies significantly with the catalytic system employed.

| Catalytic System | Activation Energy (Ea) | Source |

|---|---|---|

| Ti-Al-Mg hydrotalcite (glycine fuel) | 10.01 kcal/mol (approx. 41.9 kJ/mol) | ias.ac.in |

| Zeolite 4A with mesopores | 33.6 kJ/mol | sciensage.info |

| Conventional Zeolite 4A | 40.9 kJ/mol | sciensage.info |

| Sodium Alginate (Furfural with Acetylacetone) | 10.8 kJ/mol | researchgate.net |

Note: The data for sodium alginate pertains to the Knoevenagel condensation of furfural (B47365) and acetylacetone, included for comparative purposes of a biopolymer catalyst.

Catalysis in the Synthesis of this compound Derivatives

The choice of catalyst is paramount in the synthesis of this compound and its derivatives, influencing reaction efficiency, selectivity, and environmental impact. Both organocatalysts and metal-based catalysts have been extensively explored.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a greener alternative to many metal-based systems. researchgate.net A variety of organocatalysts are effective for synthesizing derivatives from Knoevenagel adducts.

Amine-based Catalysts: Simple amines like piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are classic catalysts for the Knoevenagel condensation. wikipedia.orgnih.gov More complex bifunctional catalysts, which contain both a basic site (e.g., an amine) and a hydrogen-bond donor site (e.g., a thiourea (B124793) or squaramide), are highly effective for asymmetric synthesis. mdpi.com These catalysts can activate both the nucleophile (malononitrile) and the electrophile (aldehyde) simultaneously, leading to enhanced reactivity and stereocontrol in the formation of chiral chromene derivatives. mdpi.com

Amino Acids and Derivatives: Proline and its derivatives, such as diphenylprolinol silyl (B83357) ether, are powerful organocatalysts for tandem reactions that begin with a Knoevenagel-type intermediate. beilstein-journals.org L-pipecolinic acid has also been shown to catalyze the synthesis of 3-substituted 2-phenyl-2H-chromene derivatives. nih.gov

Thioureas and Cinchona Alkaloids: Chiral thioureas and amides derived from cinchona alkaloids are prominent in the enantioselective synthesis of 4H-chromenes and other heterocyclic structures. mdpi.combeilstein-journals.org They operate through a bifunctional mechanism, using hydrogen bonding to activate the electrophile while a basic moiety on the catalyst or a co-catalyst deprotonates the nucleophile. mdpi.com

| Catalyst Type | Example Catalyst | Application | Source |

|---|---|---|---|

| Amino-bifunctional Frameworks | Amine-modified HKUST-1 | Knoevenagel condensation | nih.gov |

| Thioureas / Cinchona Alkaloids | Thiourea-cinchona derivatives | Enantioselective synthesis of 4H-chromenes | mdpi.com |

| Amino Acids | L-pipecolinic acid | Synthesis of 3-substituted 2-phenyl-2H-chromenes | nih.gov |

| Guanidines | 1,1,3,3-tetramethylguanidine (TMG) | Domino oxa-Michael/aldol reactions | nih.gov |

Transition metal catalysts, in both homogeneous and heterogeneous forms, are widely used for their high activity and unique reactivity. sigmaaldrich.com In the context of this compound derivatives, they primarily function as Lewis acids or enable novel cycloaddition pathways.

Lewis Acid Catalysis: Metal ions in catalysts like Cu-based metal-organic frameworks (MOFs), VMgO mixed oxides, and Ti-Al-Mg hydrotalcites act as Lewis acidic sites. ias.ac.inresearchgate.netdut.ac.za These sites coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to attack by the malononitrile carbanion. nih.gov This leads to significant rate enhancements under mild conditions.

Cycloaddition Catalysis: Transition metals are essential for many cycloaddition reactions. rsc.org For example, cobalt and rhodium complexes are known to catalyze [2+2+2] cycloadditions to form pyridines from nitriles and alkynes. csic.es Gold(I) catalysts can mediate various cycloadditions of propargyl substrates, which could be constructed to include a malononitrile moiety. ntnu.edu Palladium catalysts are versatile for numerous transformations, including allylic alkylations and cross-coupling reactions, which could be applied to functionalized derivatives. scholaris.camdpi.com

| Catalyst Type | Example Catalyst | Reaction Type | Source |

|---|---|---|---|

| Coordination Polymer | {Cu(NO3)(H2O)}(HTae)(4,4′-Bpy) | Knoevenagel condensation | researchgate.net |

| Mixed Metal Oxide | Vanadium Magnesium Oxide (VMgO) | Knoevenagel condensation | dut.ac.za |

| Hydrotalcite | Ti-Al-Mg Hydrotalcite | Knoevenagel condensation | ias.ac.in |

| Pincer Complex | Ruthenium-PNN complexes | Alcohol to ester transformation | mdpi.com |

Spectroscopic and Computational Characterization

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods provide empirical data on the connectivity and electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Benzoylmalononitrile provides information about the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum typically shows a multiplet in the region of δ 7.57-7.67 ppm, which corresponds to the protons of the phenyl group. A singlet may also be observed, corresponding to the methine proton. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. For this compound, characteristic signals are observed for the carbon atoms of the phenyl ring, the carbonyl group, and the nitrile groups. In CDCl₃, the phenyl carbons typically appear in the aromatic region (δ 128-135 ppm), while the carbonyl carbon is found further downfield (around δ 188-191 ppm). The nitrile carbons (CN) have characteristic shifts, and the carbon of the malononitrile (B47326) group also has a distinct signal. rsc.orgchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹H | 7.57 (m, 3H), 7.67 (d, J = 8 Hz, 2H), 7.82 (s, 1H) | CDCl₃ |

| ¹³C | 82.8, 112.6, 128.5, 130.2, 130.8, 134.7, 160.1 | CDCl₃ |

> Data sourced from a study on related compounds, providing a likely representation for this compound. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.combruker.com The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands. A strong, sharp peak is observed in the range of 2225 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile groups. rsc.orgchemicalbook.com The stretching vibration of the carbonyl group (C=O) of the benzoyl moiety appears as a strong absorption band around 1651 cm⁻¹. rsc.org Additionally, bands corresponding to aromatic C-H and C=C stretching vibrations are observed in their respective characteristic regions. rsc.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (Nitrile) | ~2225 | Strong, Sharp |

| C=O (Carbonyl) | ~1651 | Strong |

| Aromatic C=C | 1447–1622 | Medium to Strong |

| Aromatic C-H | 3026–3054 | Medium to Weak |

> Data compiled from representative spectra of similar compounds. rsc.org

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. nih.govsrce.hrthermofisher.com For this compound (C₁₀H₆N₂O), HR-MS provides an exact mass measurement, which can be used to confirm its molecular formula. The technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity. srce.hr The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at a high resolution, allowing for the calculation of the elemental formula with a high degree of accuracy. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure

X-ray crystallography is an indispensable method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netwikipedia.orgusc.edutugraz.at For a related compound, 2-[2-(benzyloxy)benzylidene]malononitrile, X-ray diffraction analysis revealed a triclinic crystal system. nih.gov This analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction study would definitively establish its solid-state conformation, including the planarity of the molecule and the spatial relationship between the benzoyl and malononitrile moieties.

Theoretical and Computational Studies

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure and properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jussieu.frehu.eusabinit.org DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the geometry of this compound and predict its spectroscopic properties. biointerfaceresearch.comdiva-portal.org These calculations can provide theoretical vibrational frequencies that can be compared with experimental FT-IR data, aiding in the assignment of spectral bands. biointerfaceresearch.com Furthermore, DFT can be used to calculate NMR chemical shifts, which can then be correlated with the experimental NMR spectra. diva-portal.orgarxiv.org Such theoretical studies are invaluable for confirming the experimentally determined structure and for providing a more detailed picture of the electronic distribution within the molecule. biointerfaceresearch.comdiva-portal.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.orgej-chem.org This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. researchgate.netnih.gov

While specific docking studies exclusively on this compound are not extensively documented in the provided search results, the methodology is widely applied to its derivatives to explore their potential biological activities. For example, derivatives of benzylidenemalononitrile (B1330407) have been subjected to molecular docking to assess their binding interactions with various target proteins. researchgate.netmdpi.com These studies often involve preparing the 3D structure of the target protein, removing water molecules and other heteroatoms, and then using a docking program to place the ligand into the binding site. nih.gov The binding affinity, often expressed as a docking score, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the ligand's activity. researchgate.net

Table 1: Illustrative Molecular Docking Parameters

| Parameter | Description | Typical Software/Method |

| Target Protein | The biological macromolecule (e.g., enzyme, receptor) whose interaction with the ligand is being studied. | PDB Database |

| Ligand Preparation | Optimization of the 3D structure of the small molecule (ligand) before docking. | MarvinSketch, ChemDraw |

| Docking Algorithm | The computational method used to predict the binding pose of the ligand in the protein's active site. | AutoDock, MOE, Fred |

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the protein. | Chemgauss score, Binding Energy (kcal/mol) |

| Binding Site | The specific region on the protein where the ligand is predicted to bind. | Defined by known inhibitors or active site residues. |

| Key Interactions | The specific types of non-covalent bonds formed between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions). | Visual inspection of docked poses. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.comvlifesciences.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical and structural properties. vlifesciences.comfiveable.me

QSAR studies involve several key steps:

Data Collection: Gathering a dataset of compounds with known biological activities. numberanalytics.com

Descriptor Calculation: Calculating various molecular descriptors that quantify different aspects of the molecular structure (e.g., electronic, steric, hydrophobic). numberanalytics.com

Model Development: Using statistical methods like multiple linear regression (MLR) to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: Assessing the predictive power and robustness of the developed model using techniques like cross-validation and external test sets. fiveable.menih.gov

While no specific QSAR models for this compound were found in the search results, the methodology has been applied to derivatives of related structures, such as benzimidazoles, to predict their antibacterial activity. nih.gov In such studies, descriptors are calculated for a set of molecules, and a regression model is developed to predict their inhibitory activity. The quality of the QSAR model is evaluated by statistical parameters like the coefficient of determination (r²) and the predictive squared correlation coefficient (pred_r2). vlifesciences.com The insights gained from QSAR can guide the design of new compounds with improved activity. fiveable.me

Table 2: Key Concepts in QSAR Analysis

| Concept | Description |

| Molecular Descriptors | Numerical values that represent the chemical and physical properties of a molecule. |

| Training Set | A set of compounds with known activities used to build the QSAR model. frontiersin.org |

| Test Set | An independent set of compounds used to validate the predictive ability of the QSAR model. frontiersin.org |

| Multiple Linear Regression (MLR) | A statistical technique used to model the relationship between a dependent variable (activity) and one or more independent variables (descriptors). nih.gov |

| Cross-Validation (q²) | An internal validation technique to assess the robustness of the QSAR model. vlifesciences.com |

| Predictive R-squared (pred_r²) | A measure of the predictive power of the QSAR model on an external test set. vlifesciences.com |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com These different arrangements are called conformations or conformers. The potential energy of a molecule varies as a function of these rotations, and a plot of potential energy versus the degree of rotation is known as an energy landscape. youtube.com

For a molecule like this compound, which has several rotatable single bonds, a conformational analysis would reveal the most stable (lowest energy) conformations. This is typically done using computational methods to calculate the energy of the molecule at various dihedral angles. youtube.comyoutube.com The most stable conformations are those that minimize steric strain and other unfavorable interactions. youtube.com

For example, in a molecule with a phenyl group attached to a carbonyl group, rotation around the single bond connecting these two groups would lead to different conformations with varying degrees of steric hindrance. The energy landscape would show energy minima corresponding to the staggered conformations and energy maxima corresponding to the eclipsed conformations. youtube.com While specific conformational analysis data for this compound is not available in the provided search results, the principles of conformational analysis of similar molecules like propane (B168953) and butane (B89635) can be applied to understand its likely conformational preferences. youtube.comyoutube.com

Table 3: Common Conformations and Associated Interactions

| Conformation | Dihedral Angle | Description | Stability |

| Anti | 180° | The two largest groups are positioned opposite to each other. | Most stable |

| Gauche | 60° | The two largest groups are adjacent to each other. | Less stable than anti due to steric strain. |

| Eclipsed | 0° | The groups on the front carbon are directly in front of the groups on the back carbon. | Least stable due to high torsional and steric strain. |

Biological and Pharmacological Activities

Antimicrobial and Antibacterial Efficacy

Derivatives of malononitrile (B47326) have demonstrated notable efficacy against a range of microbial pathogens. These compounds represent a promising scaffold for the development of new antibacterial agents.

Several studies have highlighted the broad-spectrum potential of this class of compounds. For instance, certain heteroaryl-ethylene compounds, which share structural similarities, have shown potent inhibitory activity across various bacterial species. mdpi.com One such compound, PB4, exhibited low minimum inhibitory concentration (MIC) values against a panel of high-priority clinical isolates. mdpi.com This suggests that the core structure is a viable starting point for developing antibiotics with a wide range of action. The development of compounds that are effective against both Gram-positive and Gram-negative bacteria is a critical goal in combating antibiotic resistance. nih.govepa.gov For example, the compound SCH-79797 has been characterized as a dual-mechanism antibiotic effective against both types of bacteria. nih.gov Similarly, derivatives of 2-benzylidene-3-oxobutanamide have been synthesized and shown to possess antibacterial properties against resistant pathogens. nih.gov

The antibacterial activity of these derivatives has been specifically evaluated against both Gram-positive and Gram-negative bacteria. Research into (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, a benzonitrile derivative, revealed significant activity against both bacterial types. nih.gov Further studies on other derivatives have substantiated these findings. For instance, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide was found to inhibit the growth of the Gram-negative bacterium Acinetobacter baumannii (multi-drug resistant) and the Gram-positive bacterium Staphylococcus aureus (methicillin-resistant, MRSA). nih.gov Another compound, PB4, demonstrated potent activity with MIC values ranging from 0.12 to 2 mg/L for S. aureus, E. faecalis, and E. faecium (Gram-positive), and from ≤0.12 to 1 mg/L for A. baumannii (Gram-negative). mdpi.com

| Compound Derivative | Bacterial Strain | Type | Activity/MIC |

|---|---|---|---|

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive & Gram-negative bacteria | Both | Significant activity nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | Gram-positive | 94% growth inhibition at 2 μg/mL nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | Gram-negative | Good growth inhibition nih.gov |

| PB4 (heteroaryl-ethylene) | S. aureus clinical strains | Gram-positive | 0.12 - 0.5 mg/L mdpi.com |

| PB4 (heteroaryl-ethylene) | A. baumannii clinical strains | Gram-negative | ≤0.12 - 1 mg/L mdpi.com |

| PB4 (heteroaryl-ethylene) | E. coli | Gram-negative | 4 - 64 mg/L mdpi.com |

The precise mechanism of antimicrobial action for 2-benzoylmalononitrile itself is not fully elucidated, but studies on related acrylonitrile-based compounds provide significant insights. One proposed mechanism involves the inhibition of essential bacterial enzymes. researchgate.net Molecular modeling studies suggest that related compounds have the potential to bind irreversibly to penicillin-binding proteins (PBPs). researchgate.net These enzymes are crucial for the synthesis of the bacterial cell wall, and their inhibition leads to cell death. nih.gov Docking studies have indicated that acrylonitrile derivatives may form a covalent bond with a key serine residue in the active site of a PBP, leading to permanent enzyme damage and halting cell wall synthesis. researchgate.net This mode of action is particularly effective against Gram-positive bacteria, which have thick cell walls. nih.gov

Tyrosinase Inhibitory Activity and Anti-Melanogenic Effects

Derivatives of this compound have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This activity makes them promising candidates for applications in cosmetics and for the treatment of hyperpigmentation disorders.

Tyrosinase is a critical enzyme that catalyzes the rate-limiting steps in the production of melanin. nih.govresearchgate.net The inhibition of this enzyme is a primary strategy for controlling skin pigmentation. researchgate.net In a study synthesizing twelve novel 2-(substituted benzylidene)malononitrile derivatives, several compounds showed significant tyrosinase inhibitory activity. nih.govresearchgate.net Notably, 2-(3, 4-dihydroxybenzylidene)malononitrile (BMN11) demonstrated the most potent inhibitory effect with a half-maximal inhibitory concentration (IC50) of 17.05 μM. nih.govresearchgate.net This activity was considerably stronger than that of the well-known tyrosinase inhibitor, kojic acid. nih.gov Kinetic studies revealed that BMN11 acts as a competitive inhibitor of tyrosinase. researchgate.net Docking simulations further elucidated this mechanism, showing that BMN11 can bind directly to the enzyme's active site by forming hydrogen bonds with GLY281 and ASN260 residues and through hydrophobic interactions with VAL283, PHE264, and ALA286. nih.govresearchgate.net Similarly, other studies on benzylidene-linked derivatives have identified compounds with even greater potency. For example, (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin was found to have an IC50 value of 1.07 μM, making it approximately 18 times more potent than kojic acid. rsc.org

| Compound | IC50 (μM) against Mushroom Tyrosinase | Inhibition Type |

|---|---|---|

| 2-(3, 4-dihydroxybenzylidene)malononitrile (BMN11) | 17.05 nih.govresearchgate.net | Competitive researchgate.net |

| (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin | 1.07 rsc.org | N/A |

| Kojic Acid (Reference) | 19.69 - 84.41 rsc.orgnih.gov | N/A |

| Resveratrol (Reference) | 26.63 rsc.org | N/A |

The enzymatic inhibition of tyrosinase by these derivatives translates into a functional reduction of melanin production in biological models. Treatment with 2-(3, 4-dihydroxybenzylidene)malononitrile (BMN11) significantly decreased melanin accumulation in B16F10 melanoma cells that were stimulated by alpha-melanocyte-stimulating hormone. nih.govresearchgate.net Importantly, this effect was observed without inducing cytotoxicity. nih.gov The anti-melanogenic effect of BMN11 was also confirmed in a human skin model, where it effectively suppressed melanin accumulation. nih.govresearchgate.net Other potent tyrosinase inhibitors, such as certain (Z)-2-benzylidene-dihydroimidazothiazolone derivatives, have also been shown to dose-dependently inhibit both intracellular and extracellular melanin production in B16F10 cells, often more effectively than kojic acid. nih.gov These findings underscore the potential of 2-(substituted benzylidene)malononitrile derivatives as effective agents for skin whitening and managing hyperpigmentation. nih.gov

Structure-Activity Relationship (SAR) Studies for Tyrosinase Inhibition

The relationship between the chemical structure of this compound derivatives and their ability to inhibit tyrosinase, a key enzyme in melanin synthesis, has been the subject of scientific investigation. Studies on a series of 2-(substituted benzylidene)malononitrile derivatives have revealed that the nature and position of substituents on the benzylidene ring significantly influence their inhibitory potency.

For instance, among twelve synthesized 2-(substituted benzylidene)malononitrile derivatives, the compound 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) demonstrated the most potent inhibitory activity against tyrosinase, with an IC50 value of 17.05 μM. nih.gov This suggests that the presence of a 3,4-dihydroxyphenyl moiety, also known as a catechol group, is crucial for strong tyrosinase inhibition. The hydroxyl groups at the 3 and 4 positions of the phenyl ring are believed to play a key role in the interaction with the enzyme's active site.

Interestingly, while docking simulations predicted comparable binding affinities for other derivatives such as BMN5 (-30.13 kcal/mol), BMN7 (-30.37 kcal/mol), and BMN9 (-30.84 kcal/mol) to that of BMN11 (-30.45 kcal/mol), these compounds did not exhibit significant tyrosinase inhibitory activity in experimental assays. nih.gov This discrepancy highlights the complexity of enzyme-inhibitor interactions and suggests that factors beyond binding affinity, such as the correct orientation of the inhibitor within the active site, are critical for effective inhibition.

Furthermore, research has indicated that the 2,4-dihydroxyphenyl moiety is also important for potent tyrosinase inhibitory activity in many compounds. nih.gov However, attempts to synthesize a this compound analog with this specific moiety were unsuccessful under the reported reaction conditions. nih.gov This underscores the synthetic challenges that can be encountered in optimizing the structure of these inhibitors.

Competitive Inhibition Mechanisms

Kinetic studies have been employed to elucidate the mechanism by which this compound derivatives inhibit tyrosinase. For the highly potent inhibitor, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), Lineweaver-Burk and Cornish-Bowden plots have demonstrated that it acts as a competitive inhibitor of tyrosinase. nih.gov This mode of inhibition implies that BMN11 binds to the active site of the free enzyme, thereby preventing the substrate from binding and catalysis from occurring.

The competitive nature of the inhibition suggests a direct interaction between the inhibitor and the amino acid residues within the catalytic pocket of tyrosinase. Molecular docking simulations have provided further insight into this interaction. These simulations show that BMN11 can bind directly to the tyrosinase active site through the formation of hydrogen bonds with Gly281 and Asn260 residues. nih.gov Additionally, hydrophobic interactions with Val283, Phe264, and Ala286 residues in the binding pocket are also predicted to contribute to the stable binding of the inhibitor. nih.gov

The ability of BMN11 to form these specific interactions within the active site explains its competitive inhibitory mechanism. By occupying the same binding site as the natural substrate, L-tyrosine, it effectively blocks the enzyme's function. The strength of these interactions, as indicated by the low IC50 value, underscores the high affinity of this derivative for the tyrosinase active site.

Other studies on different tyrosinase inhibitors have also highlighted the importance of competitive inhibition as a mechanism of action. For instance, certain flavonoids have been shown to inhibit tyrosinase in a reversible and competitive manner. nih.gov Similarly, some isoflavonoids have been identified as competitive inhibitors of the enzyme. nih.gov This common mechanism among various classes of tyrosinase inhibitors suggests that targeting the active site is a viable strategy for designing effective inhibitors.

The understanding of the competitive inhibition mechanism of this compound derivatives is crucial for the rational design of new and more potent tyrosinase inhibitors. By optimizing the chemical structure to enhance the interactions with key residues in the active site, it is possible to develop compounds with improved inhibitory activity for potential applications in cosmetics and medicine.

Anticancer and Anti-Proliferative Properties

Derivatives of this compound have demonstrated significant potential as anticancer and anti-proliferative agents. Their biological activity stems from their ability to interfere with various cellular processes that are critical for the growth and survival of cancer cells. Research in this area has focused on evaluating their cytotoxic effects on different cancer cell lines, their ability to inhibit key enzymes involved in cancer progression, and their impact on the cell cycle.

Evaluation of Cytotoxic Effects on Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. These studies are crucial for determining the anticancer potential and selectivity of these compounds. For example, a series of novel 2-phenylacrylonitrile derivatives, which share a similar structural motif with this compound, were synthesized and tested for their anti-proliferative activities. nih.gov

One particular derivative, compound 1g2a, exhibited exceptionally strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells, with IC50 values of 5.9 nM and 7.8 nM, respectively. nih.gov Notably, this compound displayed better selective antiproliferative activities and specificities than the well-known anticancer drug, taxol. nih.gov The selectivity index (SI) is a measure of a compound's ability to inhibit the growth of cancer cells while sparing normal cells. A higher SI value indicates greater selectivity and, therefore, a potentially better therapeutic window.

The cytotoxic effects of these compounds are often dose-dependent, meaning that their ability to kill cancer cells increases with concentration. The evaluation of cytotoxicity is typically performed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

The table below summarizes the cytotoxic effects of a representative 2-phenylacrylonitrile derivative on various cancer cell lines.

| Compound | Cell Line | IC50 (nM) |

| 1g2a | HCT116 | 5.9 |

| 1g2a | BEL-7402 | 7.8 |

Data sourced from a study on 2-phenylacrylonitrile derivatives. nih.gov

The promising cytotoxic profiles of these derivatives against various cancer cell lines warrant further investigation into their mechanisms of action and their potential as therapeutic agents.

Inhibition of Kinases (e.g., Src Kinase)

Protein kinases are a large family of enzymes that play a critical role in regulating various cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for anticancer drug development. This compound and its derivatives have been investigated for their ability to inhibit specific kinases, such as Src kinase.

Src family kinases (SFKs) are non-receptor tyrosine kinases that are often overexpressed or hyperactivated in a variety of human cancers. medchemexpress.com They are involved in multiple signaling pathways that promote tumor growth, invasion, and metastasis. Therefore, inhibitors of Src kinase have the potential to be effective anticancer agents.

While direct evidence for the inhibition of Src kinase by this compound itself is limited in the provided search results, the broader class of compounds to which it belongs has shown kinase inhibitory activity. For instance, certain benzylidenemalononitrile (B1330407) derivatives have been investigated as potential inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov EGFR is another important kinase that is frequently dysregulated in cancer.

The development of dual or multi-targeted kinase inhibitors is a promising strategy in cancer therapy, as it can help to overcome drug resistance and improve therapeutic efficacy. nih.gov Given the structural similarities between the active sites of different kinases, it is plausible that derivatives of this compound could be designed to inhibit multiple kinases, including Src.

Further research is needed to fully elucidate the kinase inhibitory profile of this compound and its derivatives and to determine their potential as targeted anticancer therapies.

Derivative-Specific Anticancer Potential

The anticancer potential of this compound derivatives is highly dependent on their specific chemical structure. Minor modifications to the core molecule can lead to significant changes in their biological activity, selectivity, and potency. This derivative-specific anticancer potential is a key focus of research in this area, as it allows for the optimization of these compounds as therapeutic agents.

As previously mentioned, the 2-phenylacrylonitrile derivative, compound 1g2a, demonstrated outstanding antitumor activity both in vitro and in vivo. nih.gov This compound, which features specific substitutions on the phenyl rings, was found to be a potent inhibitor of tubulin polymerization. nih.gov Tubulin is a protein that is essential for the formation of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, compound 1g2a disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and ultimately, apoptosis (programmed cell death).

The selectivity of these derivatives is also a crucial factor in their anticancer potential. An ideal anticancer agent should be highly toxic to cancer cells while having minimal effects on normal, healthy cells. Compound 1g2a exhibited a better selectivity index for cancer cells over normal cells compared to the conventional anticancer drug, taxol. nih.gov This suggests that it may have a more favorable safety profile.

The table below highlights the derivative-specific anticancer potential of a 2-phenylacrylonitrile derivative.

| Compound | Target | Mechanism of Action | Selectivity |

| 1g2a | Tubulin | Inhibition of tubulin polymerization | High selectivity for cancer cells |

Data sourced from a study on 2-phenylacrylonitrile derivatives. nih.gov

The exploration of different derivatives of this compound and the elucidation of their specific mechanisms of action are essential for the development of novel and effective anticancer therapies with improved efficacy and reduced side effects.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been investigated through their ability to modulate key inflammatory pathways and mediators.

Inhibition of Inflammatory Mediators

Aromatic malononitrile (AMN) compounds have demonstrated the ability to inhibit inflammatory mediators. Studies have shown that these compounds can suppress the production of nitric oxide (NO), a key signaling molecule in inflammation. This is achieved through the inhibition of cytokine-dependent inducible nitric oxide synthase (iNOS) induction. nih.gov For instance, in studies involving RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), certain derivatives have shown significant, dose-dependent inhibition of NO production. nih.gov

Beyond nitric oxide, the anti-inflammatory action of related compounds extends to other mediators. Research has shown inhibition of prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated cells. nih.gov Some benzofuran-heterocyclic hybrids have also been noted for their inhibitory effects on the release of NO. mdpi.com The mechanism for some derivatives is hypothesized to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme critical for the production of prostaglandins. nih.govmdpi.com

Specific aromatic malononitriles, such as EMK 1071 (2-((5-methylthiophen-2-yl)methylene)malononitrile) and EMK 31 (2-(4-hydroxy-3-methoxybenzylidene)malononitrile), have been identified as particularly effective in inhibiting IL-1β-dependent iNOS induction in βTC6 cells. nih.gov

| Compound/Derivative Type | Mediator Inhibited | Observed Effect | Cell Line/Model |

|---|---|---|---|

| Aromatic Malononitriles (General) | Nitric Oxide (NO) | Inhibition of cytokine-dependent iNOS induction nih.gov | βTC6, RIN-5AH, MIN6 cells nih.gov |

| EMK 1071 | iNOS | Potent inhibition of IL-1β-dependent induction nih.gov | βTC6 cells nih.gov |

| EMK 31 | iNOS | Potent inhibition of IL-1β-dependent induction nih.gov | βTC6 cells nih.gov |

| 2-benzylidene-1-indanone derivatives | IL-6, TNF-α | Effective inhibition of LPS-induced expression nih.gov | Murine primary macrophages nih.gov |

Evaluation in In Vitro and In Vivo Models

The anti-inflammatory properties of compounds structurally related to this compound have been assessed using various established experimental models.

In Vitro Models

LPS-Stimulated Macrophages: A common in vitro model involves the use of murine macrophage cell lines like RAW 264.7. nih.gov These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing high levels of inflammatory mediators. nih.gov Derivatives are tested for their ability to reduce the production of cytokines like TNF-α and IL-6 in these stimulated cells. nih.gov

Enzyme Inhibition Assays: The direct inhibitory effect on inflammatory enzymes is also evaluated. For example, assays are conducted to measure the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

In Vivo Models

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. nih.gov Inflammation is induced in the paw of a rodent, typically a rat, by injecting carrageenan. The effectiveness of a test compound is measured by its ability to reduce the resulting swelling (edema) over a period of several hours, compared to a control group. nih.govptfarm.pl

Formalin-Induced Paw Edema: Similar to the carrageenan model, this method induces paw edema using formaldehyde to assess anti-inflammatory activity. The increase in paw thickness is measured at various time points after induction. ptfarm.pl

LPS-Induced Inflammation Model: In this systemic inflammation model, rats are administered LPS to induce a widespread inflammatory response. The test compounds are evaluated for their ability to mitigate this response. nih.gov

Other Reported Biological Activities

Antiviral Properties

Derivatives incorporating the malononitrile or a related chemical scaffold have been explored for their antiviral activities against a range of viruses. For instance, benzimidazole derivatives, which share structural similarities, have been tested against viruses from the Flaviviridae family, such as Yellow Fever Virus. nih.gov One particular compound, 5-Acetyl-2-(4'-nitrobiphenyl-4-yl)-1H-benzimidazole, emerged as a potent agent against this virus with an EC₅₀ of 0.5 µM. nih.govresearchgate.net

Similarly, benzotriazole derivatives have shown activity against enteroviruses, including Coxsackievirus B5 (CV-B5) and Poliovirus. openmedicinalchemistryjournal.com The chemical scaffold N-(4-(2H-benzo[d] nih.govptfarm.plijpras.comtriazol-2-yl)phenyl-R-amide is considered a promising base for developing new antiviral compounds. openmedicinalchemistryjournal.com Studies on quinoline derivatives have also identified compounds with inhibitory activity against Dengue virus (DENV). urfu.ru

| Compound Class | Specific Compound Example | Target Virus | Activity (EC₅₀/IC₅₀) |

|---|---|---|---|

| Benzimidazole | 5-Acetyl-2-(4'-nitrobiphenyl-4-yl)-1H-benzimidazole | Yellow Fever Virus | 0.5 µM nih.gov |

| Benzotriazole | N-(4-(2H-benzo[d] nih.govptfarm.plijpras.comtriazol-2-yl)phenyl)-4-chlorobenzamide (Compound 17) | Coxsackievirus B5 | 6.9 µM openmedicinalchemistryjournal.com |

| Benzotriazole | N-(4-(2H-benzo[d] nih.govptfarm.plijpras.comtriazol-2-yl)phenyl)-3-chlorobenzamide (Compound 18) | Coxsackievirus B5 | 5.5 µM openmedicinalchemistryjournal.com |

| Quinoline | Diarylpyrazolyl-substituted quinoline | Dengue Virus (DENV-2) | 0.81 µM urfu.ru |

Antiprotozoal and Fungistatic Effects

The search for new therapeutic agents against parasitic protozoa has led to the investigation of various heterocyclic compounds. Benzimidazole derivatives have shown notable in vitro activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis. nih.gov Certain 2-(trifluoromethyl)-1H-benzimidazole derivatives exhibited IC₅₀ values of less than 1 µM against both species, proving significantly more potent than standard drugs like albendazole and metronidazole. nih.gov

Salts of benzimidazole drugs like albendazole and mebendazole have been synthesized and tested against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.compreprints.org These modifications demonstrated enhanced antiparasitic effects compared to the parent drugs, with IC₅₀ values for some salts ranging from 37.95 to 125.53 µM. mdpi.com While specific studies on the fungistatic effects of this compound are less detailed in the provided context, benzimidazole derivatives are known to possess antifungal properties. researchgate.net

| Compound Class | Target Protozoa | Activity (IC₅₀) |

|---|---|---|

| 2-(trifluoromethyl)-1H-benzimidazoles | Giardia intestinalis, Trichomonas vaginalis | < 1 µM nih.gov |

| Albendazole Salt (A2) | Entamoeba histolytica | 37.95 µM preprints.org |

| Albendazole Salt (A3) | Entamoeba histolytica | 39.93 µM preprints.org |

| Mebendazole Salt (M1) | Trichomonas vaginalis | 24.17 µM mdpi.com |

β-Cell Protective Effects

Pancreatic β-cells are responsible for producing and secreting insulin, and their dysfunction is a key factor in the development of diabetes. nih.govnih.gov Aromatic malononitrile (AMN) compounds have been shown to protect these vital cells. Research indicates that treatment with certain AMNs improves the resistance of insulin-producing cells (such as βTC6, RIN-5AH, and MIN6 lines) to damage from oxidative stress and pro-inflammatory cytokines. nih.gov

The protective mechanism involves the activation of the Nrf2 signaling pathway. AMNs promote the nuclear accumulation of the Nrf2 transcription factor, which in turn increases the expression of cytoprotective genes like heme oxygenase 1 (HO-1) and NAD(P)H/quinone oxidoreductase 1 (NQO1). nih.gov Furthermore, these compounds inhibit the induction of iNOS caused by cytokines and suppress the intracellular production of reactive oxygen species. nih.gov

Crucially, these actions help to counteract impairments in glucose-stimulated insulin secretion that are induced by inflammatory conditions. nih.gov By protecting β-cells and preserving their function, these compounds represent a potential avenue for improving β-cell survival and functionality. nih.gov

Applications in Materials Science and Technology

Polymer Science and Composite Materials

Role in the Development of Hybrid Materials

Hybrid materials, which integrate organic and inorganic components, are engineered to produce substances with unique, synergistic properties not found in the individual parent materials. nih.govrsc.org The incorporation of an organic part, such as a derivative of malononitrile (B47326), into an inorganic network can yield materials with tailored characteristics for specific applications. nih.gov

While direct applications of 2-benzoylmalononitrile in hybrid materials are not extensively documented, the closely related compound malononitrile has been utilized as a polymerization activator in the creation of organic-inorganic hybrid systems. researchgate.net In one study, malononitrile was employed to enhance the rate of surface-initiated atom transfer radical polymerization (SI-ATRP). researchgate.net This process was used to grow thick layers of poly(methyl methacrylate) (PMMA) on titanium surfaces, creating a PMMA-TiO2 hybrid material. researchgate.net The malononitrile played a key role in activating the polymerization process, demonstrating how small organic molecules can be crucial in the synthesis of advanced hybrid structures. researchgate.net

Furthermore, research into the synthesis of novel malononitrile derivatives has yielded hybrid molecules with specific functionalities, such as potential antifungal agents. derpharmachemica.com These efforts highlight a strategy where the core structure of malononitrile is coupled with other chemical moieties to produce hybrid compounds with targeted biological or material properties. derpharmachemica.com

Catalytic Applications Beyond Synthesis

The utility of this compound and its analogs extends into the realm of catalysis, not merely as a product of a reaction but as a functional component within catalytic systems themselves.

In coordination chemistry and homogeneous catalysis, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. rsc.orgsigmaaldrich.com The properties of the ligand, such as its electronic and steric characteristics, can be finely tuned to control the catalytic activity and selectivity of the metal center. mdpi.com

Derivatives of malononitrile, which feature two cyano (-CN) groups, are capable of acting as ligands. For instance, the dicyanonitrosomethanide anion, [ONC(CN)2]⁻, derived from the malononitrile structure, has been shown to act as a bidentate bridging ligand in a Silver(I) complex. researchgate.net This Ag[ONC(CN)2] complex demonstrated catalytic activity in the selective oxidation of styrene (B11656) to benzaldehyde (B42025). researchgate.net Similarly, dicyano-containing complexes with palladium (II) have been synthesized and shown to be active homogeneous catalysts for reactions like the disproportionation of hydrogen peroxide and the oxidation of sulfides. scirp.orgacs.org

While research specifically detailing this compound as a ligand is limited, its structure, containing the dicyano moiety, is analogous to these catalytically active compounds. The presence of the benzoyl group would introduce additional steric bulk and modify the electronic properties, offering a potential pathway for creating new, tunable ligands for various catalytic transformations.

| Catalyst/Ligand System | Metal Center | Catalytic Application | Reference |

| Silver(I) dicyanonitrosomethanide | Ag(I) | Selective oxidation of styrene | researchgate.net |

| 2,2'-bipyridyl-dicyano-palladium(II) | Pd(II) | Disproportionation of H₂O₂; Oxidation of methyl phenyl sulfide | scirp.org |

A catalyst support is a material, typically with a high surface area, onto which a catalyst is affixed. google.comprinceton.edu The support can stabilize the catalytic particles, prevent their aggregation, and in some cases, participate in the catalytic reaction. arabjchem.orgrsc.org Porous polymers are often used as catalyst supports due to their stability and tunable structure. mdpi.comlgchem.comrsc.org

The synthesis of malononitrile derivatives has been successfully demonstrated using catalysts immobilized on such polymeric supports. In one notable example, a macroporous polymer known as polyHIPE was functionalized with both acidic and basic groups. scispace.comrsc.org This dual-functionality support material served as an efficient and reusable catalyst for a one-pot cascade reaction that included the Knoevenagel condensation of benzaldehyde and malononitrile to form benzylidenemalononitrile (B1330407) , a close derivative of this compound. scispace.comrsc.org The highly interconnected pore structure of the polyHIPE support is advantageous as it minimizes diffusion limitations that can slow down reactions in other types of polymer supports. rsc.org

In a similar vein, a magnetic nanocomposite consisting of poly(aniline-co-melamine)@MnFe₂O₄ has been used as a recyclable catalyst support for the synthesis of various heterocyclic compounds, using malononitrile as a key starting material. nih.gov These examples show the integral role that advanced support materials play in the efficient synthesis of complex molecules derived from malononitrile.

Advanced Materials for Energy and Environmental Applications

The unique electronic properties of malononitrile derivatives make them candidates for use in advanced materials designed to address challenges in energy and the environment.

Electrochemical energy storage devices, such as batteries and supercapacitors, rely on materials that can efficiently transport ions and electrons. researchgate.netplanetdecarb.comnih.gov Malononitrile derivatives have been specifically investigated for their potential as ionic conducting materials. A patent describes malononitrile-derivative anion salts for use as ionic conductors in organic media, with stated applications in energy storage systems like primary and secondary generators (batteries) and supercapacitors. google.comgoogle.com The ability to induce ionic conductivity in solid polymer electrolytes is a critical area of research for developing safer, more flexible energy storage devices. researchgate.net

Furthermore, the "push-pull" electronic structure of certain aromatic malononitrile derivatives, where an electron-donating part of the molecule is linked to the electron-accepting dicyanovinyl group, makes them suitable for optoelectronic applications. researchgate.net These materials have been investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic (PV) cells. researchgate.net Research has also explored the use of malononitrile in the synthesis of molecules for molecular solar thermal (MOST) energy storage systems , which capture solar energy and store it in chemical bonds to be released later as heat. sigmaaldrich.cn

| Application Area | Role of Malononitrile Derivative | Potential Device | Reference |

|---|---|---|---|

| Ionic Conduction | Forms anion salts that act as ionic conductors in polymer electrolytes. | Batteries, Supercapacitors | google.comgoogle.com |

| Optoelectronics | Acts as a "push-pull" molecule with intramolecular charge transfer. | Organic Light-Emitting Diodes (OLEDs), Photovoltaic (PV) Cells | researchgate.net |

| Solar Thermal Storage | Used as a precursor to synthesize molecules for energy capture. | Molecular Solar Thermal (MOST) Systems | sigmaaldrich.cn |

Photocatalysis is an advanced oxidation process that utilizes light to activate a catalyst, which in turn degrades environmental pollutants. beilstein-journals.org This technology is a promising solution for water and air purification. azonano.comfrtr.govmdpi.com Derivatives of this compound, particularly benzylidenemalononitrile , have been linked to photocatalytic systems for environmental remediation.

In one study, novel spiroindenoquinoxaline pyrrolizidines, which are synthesized from benzylidenemalononitrile derivatives, were themselves used as green photocatalysts. acs.org These organic compounds demonstrated the ability to degrade Methylene (B1212753) Blue , a common industrial dye and pollutant, under sunlight. acs.org Other research has focused on using nanoparticle-based catalysts to both synthesize benzylidenemalononitrile derivatives and to perform environmental cleanup. For example, a catalyst made of basil-Fe₃O₄ nanoparticles was not only effective for the synthesis but also showed high efficiency (97%) in the photocatalytic degradation of Congo red dye under UV irradiation. researchgate.net Similarly, metal-organic frameworks (MOFs) have been evaluated for the photocatalytic degradation of pollutants like phenanthrene , with the same study also exploring the use of MOFs to catalyze the Knoevenagel condensation to produce benzylidenemalononitrile. researchgate.net

These findings highlight a dual role for this class of compounds: they can be the target product of green, photocatalytic synthesis methods, or they can be precursors to more complex molecules that act as photocatalysts for degrading persistent organic pollutants.

| Pollutant | Catalyst System | Role of Malononitrile Derivative | Reference |

|---|---|---|---|

| Methylene Blue | Spiroindenoquinoxaline pyrrolizidines (SIQPs) | Precursor to the photocatalyst | acs.org |